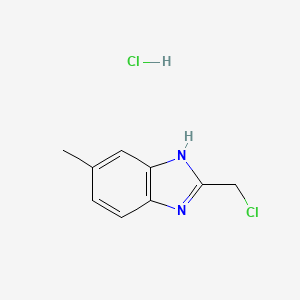

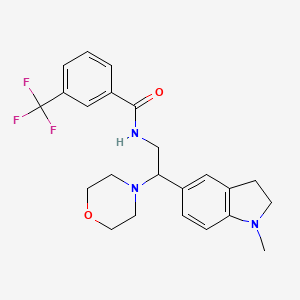

![molecular formula C28H26N4O2S B2723686 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1052667-30-7](/img/structure/B2723686.png)

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as the one , often involves the condensation of a series of β-keto esters . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-c]quinazolin-5-yl group, a benzyl group, a thio group, and an o-tolyl group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Scientific Research Applications

Synthesis Techniques

Research has explored several synthetic pathways to create compounds similar to "2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide". For example, one study detailed the copper-catalyzed C–N coupling and cyclization processes as effective methods for synthesizing benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, showcasing a pathway that might be relevant for creating related quinazoline derivatives under specific conditions (Dao et al., 2017). Similarly, other research has highlighted microwave-mediated heterocyclization to benzimidazo[2,1-b]quinazolin-12(5H)-ones, further illustrating the versatility of synthetic approaches for these compounds (Carpenter, Lam, & Kurth, 2007).

Antitumor Activity

Some novel 3-benzyl-4(3H)quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activity. These studies demonstrate the potential of quinazolinone derivatives in broad-spectrum antitumor applications, with certain compounds showing significant potency against various cancer cell lines (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Research on new furothiazolo pyrimido quinazolinones derived from visnagenone or khellinone has uncovered their antimicrobial properties. These studies have identified compounds with notable efficacy in inhibiting the growth of bacteria and fungi, showcasing the antimicrobial potential of quinazolinone derivatives (Abu‐Hashem, 2018).

Anticonvulsant Activity

Quinazoline-4(3H)-ones have been evaluated for anticonvulsant activity, with some compounds displaying significant effects in experimental epilepsy models. These findings highlight the therapeutic potential of quinazolinone derivatives in treating seizure disorders, further illustrating the wide-ranging applications of these compounds in medical research (Abuelizz et al., 2017).

Safety and Hazards

This compound is not intended for human or veterinary use and is available for research use only. Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of biological activities exhibited by imidazole-containing compounds , this compound could potentially be of interest in the development of new drugs.

properties

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O2S/c1-3-24(26(33)30-21-15-9-7-11-18(21)2)35-28-31-22-16-10-8-14-20(22)25-29-23(27(34)32(25)28)17-19-12-5-4-6-13-19/h4-16,23-24H,3,17H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKYNPYRGRZUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

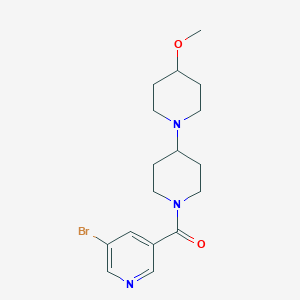

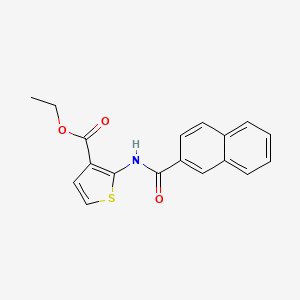

![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)

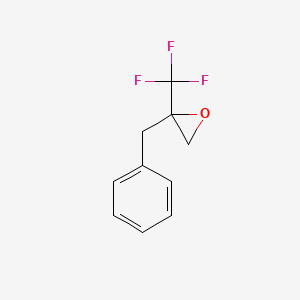

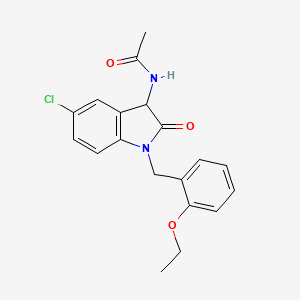

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)

![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

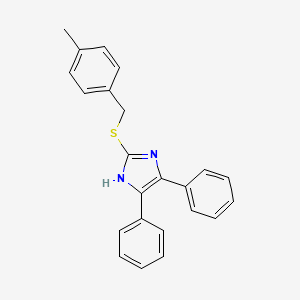

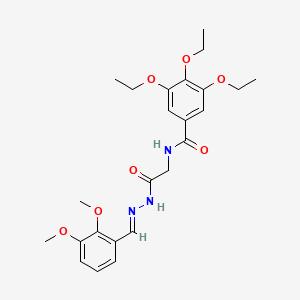

![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)

![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)